molecular formula C10H9NO2S B598441 3-(m-Tolylsulfonyl)acrylonitrile CAS No. 1012-69-7

3-(m-Tolylsulfonyl)acrylonitrile

Cat. No.: B598441
CAS No.: 1012-69-7
M. Wt: 207.247
InChI Key: KMJWIAQKSMWTEO-XVNBXDOJSA-N
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Description

3-(m-Tolylsulfonyl)acrylonitrile is an organic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . It belongs to the class of nitriles and is characterized by the presence of a tolylsulfonyl group attached to an acrylonitrile moiety. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolylsulfonyl)acrylonitrile typically involves the reaction of m-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolylsulfonyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acrylonitrile group under basic conditions.

Major Products Formed

Scientific Research Applications

3-(m-Tolylsulfonyl)acrylonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(m-Tolylsulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Acrylonitrile: A simpler nitrile compound with the formula CH₂CHCN.

    m-Toluenesulfonyl Chloride: A related sulfonyl compound used in the synthesis of 3-(m-Tolylsulfonyl)acrylonitrile.

Uniqueness

This compound is unique due to the presence of both the tolylsulfonyl and acrylonitrile groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .

Biological Activity

3-(m-Tolylsulfonyl)acrylonitrile is an organic compound characterized by its unique molecular structure, which includes both a tolylsulfonyl group and an acrylonitrile moiety. This combination endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₀H₉NO₂S
  • Molecular Weight : 207.25 g/mol
  • IUPAC Name : (E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile

The biological activity of this compound primarily arises from its ability to act as an electrophile. This property allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Interaction : It can alter protein functions through covalent modifications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of acrylonitrile derivatives, including this compound. Research indicates that compounds derived from acrylonitrile exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • For Escherichia coli: MIC values ranged from 0.4 to 3 µl/ml.
    • For Bacillus subtilis: MIC values ranged from 0.5 to 6 µl/ml.

These findings suggest that the compound has a dose-dependent effect on bacterial growth, demonstrating potential as an antimicrobial agent .

Hemolytic Activity

The hemolytic activity of acrylonitrile derivatives was assessed using mouse erythrocytes. The results indicated that certain derivatives exhibit notable hemolytic effects, which could be indicative of their cytotoxic potential. The hemolytic activity was quantified by measuring the release of hemoglobin upon cell lysis, with varying concentrations tested for efficacy .

Case Study 1: Synthesis and Evaluation of Acrylonitrile Adducts

A study focused on synthesizing various acrylonitrile adducts and evaluating their biological activities found that:

  • Acrylonitrile adducts demonstrated effective antimicrobial properties.
  • The study utilized techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (1H NMR) for characterization.
  • The adducts were screened for both antibacterial and hemolytic activities, revealing promising results for further development as therapeutic agents .

Case Study 2: Electrophilic Cyanide-Transfer Reactions

Research highlighted the use of this compound in electrophilic cyanide-transfer reactions, showcasing its versatility in organic synthesis. These reactions not only enhance the compound's utility in synthetic chemistry but also indicate potential pathways for developing novel therapeutic agents .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundSulfonamide derivativeAntimicrobial, enzyme inhibition
AcrylonitrileSimple nitrileLimited biological activity compared to derivatives
m-Toluenesulfonyl ChlorideSulfonyl chloridePrecursor in synthesis; less direct biological activity

Properties

IUPAC Name

(E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJWIAQKSMWTEO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744742
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-69-7
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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